Benzene, (5-iodopentyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (5-iodopentyl)- typically involves the iodination of pentylbenzene. One common method is the electrophilic substitution reaction, where pentylbenzene reacts with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination of the pentyl chain .
Industrial Production Methods: Industrial production of Benzene, (5-iodopentyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to enhance the reaction efficiency .
Types of Reactions:
Substitution Reactions: Benzene, (5-iodopentyl)- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of Benzene, (5-iodopentyl)- can lead to the formation of pentylbenzene by removing the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Pentylbenzene derivatives with different functional groups.
Oxidation: Pentylbenzene alcohols, aldehydes, or carboxylic acids.
Reduction: Pentylbenzene.
Scientific Research Applications
Benzene, (5-iodopentyl)- is used in various scientific research applications due to its reactivity and ability to form diverse derivatives:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in labeling and imaging studies due to the presence of the iodine atom, which can be detected using radiographic techniques.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of Benzene, (5-iodopentyl)- involves its ability to undergo various chemical reactions due to the presence of the iodine atom. The iodine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Iodobenzene: A simpler compound with an iodine atom directly attached to the benzene ring.
Pentylbenzene: A compound with a pentyl chain attached to the benzene ring but without the iodine atom.
Benzene, (5-bromopentyl)-: Similar structure but with a bromine atom instead of iodine.
Uniqueness: Benzene, (5-iodopentyl)- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and makes it useful in radiographic studies .
Properties
IUPAC Name |
5-iodopentylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQYOJLZAUEILK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340062 | |
Record name | Benzene, (5-iodopentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99858-37-4 | |
Record name | Benzene, (5-iodopentyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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